3,3-Dimethylpyrrolidine
Overview
Description
3,3-Dimethylpyrrolidine is an organic compound with the molecular formula C6H13N. It is a derivative of pyrrolidine, characterized by the presence of two methyl groups attached to the third carbon atom of the pyrrolidine ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,3-Dimethylpyrrolidine involves the reduction of 5,5-dimethyl-2-pyrrolidone using lithium aluminum hydride in dry tetrahydrofuran. The reaction is carried out under reflux conditions for several hours, followed by the addition of ether and ethyl acetate to facilitate the extraction of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction reactions, but on a larger scale. The use of continuous extraction methods and efficient distillation techniques ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Simpler amines such as 3,3-dimethylamine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3,3-Dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3,3-Dimethylpyrrolidine involves its interaction with various molecular targets, primarily through its nitrogen atom. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions can influence biological pathways and processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the methyl groups.
2,2-Dimethylpyrrolidine: A structural isomer with methyl groups on the second carbon atom.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom
Uniqueness
3,3-Dimethylpyrrolidine is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it distinct from other pyrrolidine derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
3,3-dimethylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQNZPDIRJPFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565921 | |
Record name | 3,3-Dimethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3437-30-7 | |
Record name | 3,3-Dimethylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3437-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Dimethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 3,3-dimethylpyrrolidine derivatives?
A: Several synthetic strategies have been developed. One approach involves the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide, which yields 1-hydroxy-3,3-dimethylpyrrolidine. Subsequent dehydrogenation of this intermediate produces 3,3-dimethyl-1-pyrroline-1-oxide. [] Another method utilizes a multi-step procedure starting from ethyl isobutyrate to synthesize 4-chloro-2,2-dimethylbutanal. This compound is then reacted sequentially with sodium bisulphite, a primary amine, and potassium cyanide in water to produce various 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. []
Q2: How does the structure of this compound-2,4-dione influence its solid-state organization?
A: X-ray crystallography reveals that this compound-2,4-dione exists as a planar five-membered ring structure. [] In the solid state, the molecule forms a two-dimensional network via intermolecular N—H⋯O and C—H⋯O hydrogen bonding interactions, which contributes to its stability. []
Q3: Can this compound derivatives be used as chiral ligands in asymmetric synthesis?
A: Yes, research has demonstrated the potential of core-chiral bispidine ligands incorporating the this compound scaffold for enantioselective catalysis. [] For example, a 2-endo,N-(this compound)-annelated bispidine ligand, complexed with copper(II), exhibited remarkable catalytic activity and enantiocontrol in Henry reactions, achieving enantioselectivities up to 99% ee. [] This highlights the potential of these ligands in asymmetric synthesis.
Q4: What are the applications of this compound derivatives in organic synthesis?
A: this compound derivatives have found applications as valuable building blocks in organic synthesis. One example is their use in the synthesis of complex heterocycles. Alkyl isocyanides can react with isopropylidene Meldrum's acid in the presence of pyrrole or indole to yield 1-alkyl-3,3-dimethyl-4-(1H-pyrrole-2-carbonyl)-pyrrolidine-2,5-diones or 1-alkyl-4-(1H-indole-3-carbonyl)-3,3-dimethylpyrrolidine-2,5-diones, respectively. [] These reactions demonstrate the versatility of this compound derivatives in constructing diverse molecular architectures.
Q5: Are there any studies exploring the cycloaddition reactions of 3,3-dimethyl-1-pyrroline-1-oxide?
A: Research has investigated the cycloaddition reactions of 3,3-dimethyl-1-pyrroline-1-oxide and 5,5-dimethyl-1-pyrroline-1-oxide with styrene. [] Nuclear magnetic resonance (NMR) spectroscopy was employed to elucidate the structures of the resulting cycloadducts and determine the regioselectivity of the cycloaddition process. [] This study highlights the reactivity of these nitrones in cycloaddition reactions and their potential for the synthesis of complex heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.